4-(2-Nitrophenyl)-2-oxobut-3-enoic acid
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Overview
Description
“4-(2-Nitrophenyl)-2-oxobut-3-enoic acid” is an organic compound that is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction techniques . The crystal structure was compared with two closely related crystal structures of the literature that contain a nitro group at the para position of the phenyl ring . The supramolecular assembly was thoroughly explored by Hirshfeld surface analysis .
Chemical Reactions Analysis
In a study, these compounds were applied as novel inhibitors for corrosion of mild steel in 1M HCl using various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) . The results indicate that these inhibitors show an excellent protection performance .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by El-Hashash et al. (2014) demonstrated the use of a similar compound, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, as a key starting material in the synthesis of various heterocyclic compounds, including pyridazinones and thiazoles. These compounds were evaluated for their antimicrobial activities, showcasing the potential of this class of compounds in medicinal chemistry (El-Hashash, Essawy, & Fawzy, 2014).
Heterocyclic Compound Synthesis
El-Hashash et al. (2015) further explored the utility of a related compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, for the synthesis of heterocyclic compounds, including aroylacrylic acids and pyridazinones. These compounds were synthesized under Aza–Michael addition conditions and showed potential antibacterial activities (El-Hashash et al., 2015).
Transition Metal Ion Complexes
Ferenc et al. (2017) synthesized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions. These complexes were characterized for their thermal and magnetic properties, indicating applications in materials science and coordination chemistry (Ferenc et al., 2017).
Building Blocks in Chemical Synthesis
Tolstoluzhsky et al. (2008) developed an efficient protocol for the synthesis of 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives, used as building blocks in the creation of biologically active compounds. This method combined microwave assistance and ytterbium triflate catalyst, showcasing the compound's role in facilitating chemical reactions (Tolstoluzhsky et al., 2008).
Enzyme Inhibition
Drysdale et al. (2000) synthesized a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters as potent inhibitors of the kynurenine-3-hydroxylase enzyme. This study indicates the potential therapeutic applications of such compounds in neuroprotection (Drysdale, Hind, Jansen, & Reinhard, 2000).
Spectrophotometric and Fluorimetric Applications
Cavrini et al. (1988) proposed using a similar compound, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid, for the spectrophotometric and fluorimetric determination of aliphatic thiol compounds. This study highlights its analytical chemistry applications, especially in drug determination (Cavrini, Gatti, Roveri, & Cesaroni, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Future directions for the use of similar compounds include their potential use in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds have attracted substantial attention due to their interesting pharmacological medications including treatment of tuberculosis, cancer, and ulcer .
properties
IUPAC Name |
(E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVOEZZTNHKES-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenyl)-2-oxobut-3-enoic acid |
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